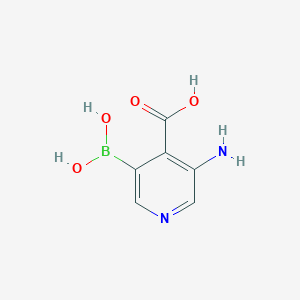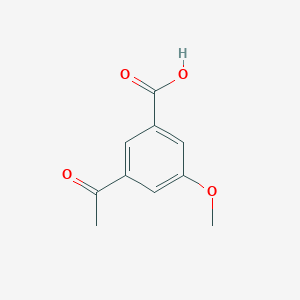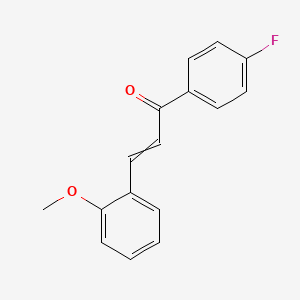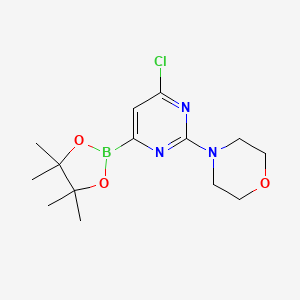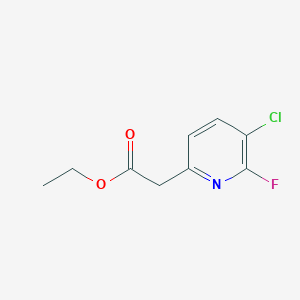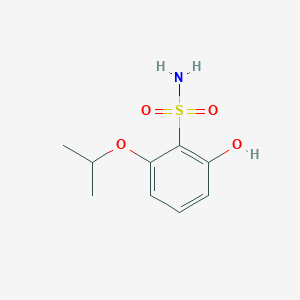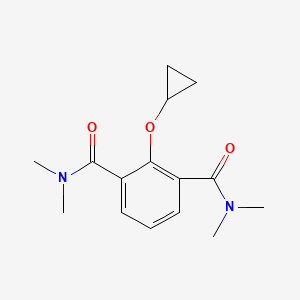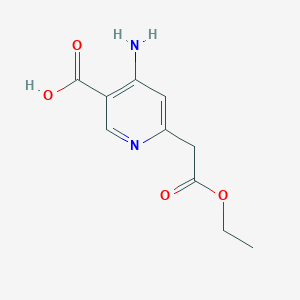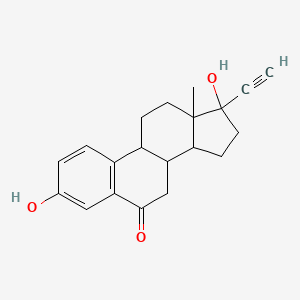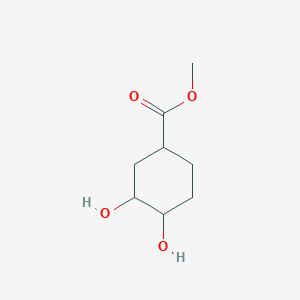![molecular formula C9H11NO3 B14855092 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid functional group at the 2-position and a methyl group at the 6-position. It is a white to yellow powder or crystalline solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as xylene and catalysts like ammonium acetate under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity . The compound’s unique structure enables it to modulate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a thiazole ring instead of a furan ring and exhibits different chemical properties.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound contains a thieno ring and is used as an intermediate in the synthesis of pharmaceuticals.
ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE: This compound has a pyrrolo ring and is used in medicinal chemistry.
Uniqueness
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is unique due to its fused furan-pyridine ring system and the presence of both a methyl group and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10/h4H,2-3,5H2,1H3,(H,11,12) |
Clé InChI |
IMOUSGIKSVELMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)OC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


